molecular formula C20H21FN8O2 B2480867 1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1058232-47-5

1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2480867
CAS No.: 1058232-47-5
M. Wt: 424.44
InChI Key: KGODPPAFVHKXOU-UHFFFAOYSA-N
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Description

The compound 1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one features a complex heterocyclic architecture. Its core consists of a triazolo-pyrimidine scaffold, a bicyclic system known for its role in modulating kinase activity and receptor binding in medicinal chemistry . The 3-fluorophenyl group at the pyrrolidin-2-one moiety likely enhances metabolic stability and lipophilicity, while the piperazine-carbonyl linkage may improve solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN8O2/c1-26-18-17(24-25-26)19(23-12-22-18)27-5-7-28(8-6-27)20(31)13-9-16(30)29(11-13)15-4-2-3-14(21)10-15/h2-4,10,12-13H,5-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGODPPAFVHKXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as piperazine and various triazolopyrimidine derivatives. A common synthetic route includes the reaction of 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with appropriate carbonyl compounds in the presence of catalysts like sodium acetate under reflux conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values in the low micromolar range against cancer cells, indicating potent activity comparable to established anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related triazolopyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds containing similar moieties were reported to inhibit the growth of E. coli and S. aureus , showcasing their broad-spectrum antibacterial activity .

The biological mechanisms underlying the activity of these compounds often involve inhibition of key enzymes or pathways associated with disease progression. For instance, some triazolopyrimidine derivatives have been identified as inhibitors of ferrochelatase (FECH) , an enzyme implicated in neovascularization and various cancers. These inhibitors work by binding to the active site of FECH, disrupting its function and leading to antiangiogenic effects .

Case Studies

StudyCompoundActivityIC50 Value
1Triazolopyrimidine DerivativeAnticancer (MDA-MB-231)0.0227 µM
2Related Triazole CompoundAntimicrobial (S. aureus)Not specified
3FECH InhibitorAntiangiogenic (Mouse Model)Low micromolar range

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolidinone ring, a piperazine moiety, and a triazolopyrimidine unit. The synthesis typically involves multi-step reactions that can include cyclization and functionalization processes to achieve the desired molecular architecture. Recent studies have reported methods for synthesizing related compounds with high yields and purity, utilizing various reagents and conditions to optimize the reaction pathways .

Antiviral Properties

Research indicates that derivatives of this compound may exhibit antiviral activities. For instance, similar triazolo-pyrimidine derivatives have shown promise as inhibitors of influenza A virus polymerase by disrupting critical protein-protein interactions necessary for viral replication . The ability to modulate viral RNA-dependent RNA polymerase (RdRP) interactions positions these compounds as potential candidates for antiviral drug development.

Antifungal and Anticancer Activities

The compound's structural features suggest potential antifungal and anticancer properties. Studies on related trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal activity against various pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum . Additionally, certain derivatives have shown moderate anticancer effects against cell lines like PC3 and HeLa, indicating a broader therapeutic potential within oncology .

Study on Influenza A Virus

A notable case study involved the evaluation of triazolo-pyrimidine derivatives against the influenza A virus. The study highlighted how modifications in the chemical structure could enhance binding to the PA-PB1 interface of the viral polymerase complex, thereby inhibiting its function. Compounds with a phenyl ring substitution were particularly effective due to improved solubility and synthesis efficiency .

Antifungal Activity Assessment

Another significant investigation focused on assessing the antifungal activities of related compounds. In vitro tests revealed that some derivatives achieved inhibition rates comparable to established antifungal agents like tebuconazole, suggesting their viability as alternative treatments in agricultural applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The triazolo-pyrimidine core distinguishes this compound from analogs with pyrazolo-pyrimidine (e.g., compound 8 from ) or pyrazole (e.g., fipronil in ) systems.

Table 1: Core Structure Comparison
Compound Core Scaffold Key Functional Groups Potential Bioactivity
Target Compound Triazolo[4,5-d]pyrimidine 3-Fluorophenyl, piperazine-carbonyl Kinase inhibition (hypothetical)
Compound 8 () Pyrazolo[1,5-a]pyrimidine Morpholinyl, benzimidazole Anticancer (hypothetical)
Fipronil () Pyrazole Trifluoromethyl sulfinyl Insecticidal

Piperazine and Fluorophenyl Substituents

The piperazine moiety in the target compound is linked via a carbonyl group to a pyrrolidin-2-one ring, a feature shared with reductive amination products in . Piperazine derivatives are common in pharmaceuticals for improving water solubility and CNS penetration.

Table 2: Substituent Analysis
Compound Piperazine Modification Fluorophenyl Position Synthetic Method (Reference)
Target Compound Carbonyl-pyrrolidinone linkage 3-position Not specified
Compound 8 () Reductive amination 3-position (benzyl) Sodium triacetoxyborohydride
N-Substituted Pyrazolines () Carbaldehyde/acetyl groups 4-position Crystallography-confirmed

Q & A

Q. What are the key synthetic strategies for constructing the triazolopyrimidine core in this compound?

The triazolopyrimidine core is typically synthesized via cyclocondensation reactions. For example, precursors like substituted pyrimidines can react with hydrazine derivatives under acidic or basic conditions to form the triazole ring. Catalysts such as copper iodide (CuI) or palladium on carbon (Pd/C) are often employed to optimize yields . Solvent selection (e.g., dimethylformamide or dichloromethane) and temperature control (80–120°C) are critical to avoid side products like uncyclized intermediates .

Q. How can researchers optimize reaction yields during the coupling of the piperazine and pyrrolidin-2-one moieties?

The coupling of piperazine to the pyrrolidin-2-one carbonyl group is typically achieved via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Key parameters include:

  • Stoichiometric ratios : A 1.2–1.5 molar excess of the piperazine derivative to ensure complete reaction.
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress .
  • Workup protocols : Acid-base extraction to remove unreacted starting materials .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

A combination of techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine at the 3-position on the phenyl ring) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

Molecular docking and pharmacophore modeling can identify potential targets (e.g., kinases, GPCRs) by assessing interactions between the triazolopyrimidine core and conserved binding pockets. For example:

  • Docking software : AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding sites of kinases .
  • ADMET prediction : Tools like SwissADME to evaluate bioavailability and metabolic stability . Experimental validation via enzymatic assays (e.g., kinase inhibition) is then critical .

Q. What experimental approaches resolve contradictions in reported bioactivity data for triazolopyrimidine derivatives?

Discrepancies often arise from assay conditions or structural variations. A systematic approach includes:

  • Dose-response curves : Test the compound across a wide concentration range (nM–µM) to confirm potency thresholds .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., fluorine vs. methoxy groups) to establish SAR trends .
  • Orthogonal assays : Use both cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation assays) methods to validate mechanisms .

Q. How can researchers design experiments to elucidate the role of the 3-fluorophenyl group in target engagement?

  • Isosteric replacement : Synthesize analogs with chlorine, methyl, or hydrogen at the 3-position to assess electronic/steric effects .
  • Fluorescence polarization assays : Label the fluorophenyl group with a fluorescent tag to monitor binding kinetics .
  • Crystallography : Co-crystallize the compound with its target to visualize interactions (e.g., π-stacking with aromatic residues) .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Pro-drug approaches : Introduce hydrolyzable groups (e.g., esters) to improve solubility without altering core activity .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (e.g., temperature, catalyst loading) .
  • Quality control (QC) : Implement LC-MS and 1^1H NMR for every batch to ensure ≥95% purity .

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